molecular formula C15H30O3 B148120 2-Hydroxypropyl laurate CAS No. 27194-74-7

2-Hydroxypropyl laurate

Cat. No. B148120
CAS RN: 27194-74-7
M. Wt: 258.4 g/mol
InChI Key: BHIZVZJETFVJMJ-UHFFFAOYSA-N
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Description

2-Hydroxypropyl laurate, also known as Propylene Glycol Laurate, is a compound with the molecular formula C15H30O3 . It has an average mass of 258.397 Da and a Monoisotopic mass of 258.219482 Da .


Synthesis Analysis

While specific synthesis methods for 2-Hydroxypropyl laurate were not found in the search results, a related compound, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate, was synthesized in three steps from lauric acid, epichlorohydrin, dimethylamine, and sodium chloroacetate .


Molecular Structure Analysis

The molecular structure of 2-Hydroxypropyl laurate consists of 15 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . It has several freely rotating bonds and a polar surface area of 47 Å .


Physical And Chemical Properties Analysis

2-Hydroxypropyl laurate is a pale yellow paste that is insoluble in water . It has a density of 0.9±0.1 g/cm³ and a boiling point of 362.5±15.0 °C at 760 mmHg . The compound has a flash point of 139.3±13.2 °C and a molar volume of 277.5±3.0 cm³ .

Scientific Research Applications

Modification of Cellulose

2-Hydroxypropyl laurate can be used in the modification of cellulose, a natural polymer. This compound can be used to produce 3-allyloxy-2-hydroxypropyl cellulose (AHP-celluloses), which has enhanced control and better physical qualities . This modified cellulose can be used in various applications, including the production of synthetic polymers .

Use in Starch Esters

Starch esters are another area where 2-Hydroxypropyl laurate can be applied. The compound can be used in the esterification of starch, altering the structure of starch granules and improving its applications .

Production of Synthetic Polymers

As mentioned in the modification of cellulose, 2-Hydroxypropyl laurate can also be used in the production of synthetic polymers . These polymers can have a wide range of applications, from materials science to biotechnology .

Development of Green Processing Techniques

The use of 2-Hydroxypropyl laurate in the modification of cellulose can contribute to the development of green processing techniques . This is particularly important in the context of sustainability and environmental preservation .

Enhancement of Conductivity and Tensile Strength

In the context of material science, 2-Hydroxypropyl laurate can be used to enhance the conductivity and tensile strength of certain materials . This can be particularly useful in the development of flexible batteries .

Use in Flexible Zn-air Batteries

As a result of its ability to enhance conductivity and tensile strength, 2-Hydroxypropyl laurate can be used in the development of flexible Zn-air batteries . This could potentially lead to advancements in the field of energy storage .

Safety and Hazards

2-Hydroxypropyl laurate is a flammable material in paste form . It can cause irritation to the skin, eyes, and respiratory system . In case of contact, it is recommended to wash off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Future Directions

While specific future directions for 2-Hydroxypropyl laurate were not found in the search results, the compound’s potential applications in industry, particularly as an emulsifier, suggest areas for future research and development .

properties

IUPAC Name

2-hydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIZVZJETFVJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881006
Record name 2-Hydroxypropyl laurate
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Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypropyl laurate

CAS RN

142-55-2, 27194-74-7
Record name 2-Hydroxypropyl dodecanoate
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Record name Dodecanoic acid, 2-hydroxypropyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylene glycol monolaurate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, monoester with 1,2-propanediol
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Record name 2-Hydroxypropyl laurate
Source EPA DSSTox
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Record name Lauric acid, monoester with propane-1,2-diol
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Record name 2-hydroxypropyl laurate
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Record name PROPYLENE GLYCOL 1-LAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the synthesis of the betaine-type asphalt emulsifier leverage the properties of 2-hydroxypropyl laurate?

A1: The research focuses on synthesizing a novel betaine-type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate. This synthesis involves a multi-step process where 2-hydroxypropyl laurate is a key intermediate product. [] The researchers first synthesize 3-chloro-2-hydroxypropyl laurate from lauric acid and epichlorohydrin. This intermediate is then further reacted with dimethylamine and sodium chloroacetate to yield the final betaine-type emulsifier. The presence of both hydrophilic (betaine group) and hydrophobic (laurate chain) components in the final structure, derived from 2-hydroxypropyl laurate, is crucial for its function as an effective asphalt emulsifier. []

Q2: What analytical techniques were employed to study the synthesis of 3-chloro-2-hydroxypropyl laurate?

A2: The researchers utilized a combination of online Fourier-transform infrared spectroscopy (FTIR) and 1H Nuclear Magnetic Resonance (1H NMR) to characterize the synthesized compounds. Online FTIR monitoring provided real-time insights into the reaction progress and facilitated the identification of byproducts formed during the synthesis of 3-chloro-2-hydroxypropyl laurate. [] The study of the reaction mechanism and the confirmation of the final product structure were achieved through 1H NMR analysis. []

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